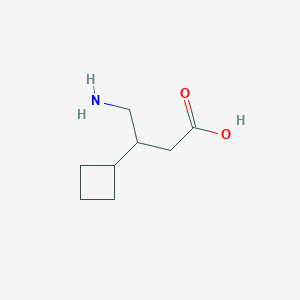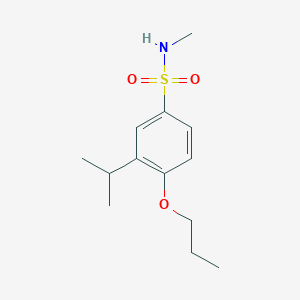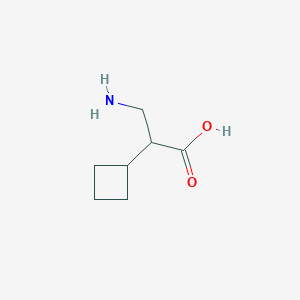![molecular formula C9H10N2O2 B13224245 {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13224245.png)
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions include:
Microwave irradiation: Provides rapid heating and efficient energy transfer.
Condensation reaction: Involves 2-aminopyridines and α-bromoketones.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring.
Substitution: Substitution reactions at the methoxy group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products:
Oxidation products: Carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antiviral, antibacterial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with receptors to alter their activity.
Vergleich Mit ähnlichen Verbindungen
- {5-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {5-Methoxyimidazo[1,2-a]pyridine}
Comparison:
- {5-Methylimidazo[1,2-a]pyridin-3-yl}methanol: Similar structure but with a methyl group instead of a methoxy group. This difference can affect its reactivity and biological activity .
- {5-Methoxyimidazo[1,2-a]pyridine}: Lacks the hydroxymethyl group, which may influence its solubility and interaction with biological targets .
{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(5-methoxyimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-5-7(6-12)11(8)9/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
IXNZQKKJAUXVHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=NC=C(N21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)

![3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13224191.png)

![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)

![3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate](/img/structure/B13224221.png)


